Tak-715

Catalog No.
S548286
CAS No.
303162-79-0
M.F
C24H21N3OS
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-715

CAS Number

303162-79-0

Product Name

Tak-715

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide, N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide, TAK-715

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Description

The exact mass of the compound Tak-715 is 399.14053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

p38 MAP Kinase Inhibition

TAK-715 functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a role in regulating inflammatory responses and cell differentiation [, ]. By inhibiting p38 MAPK, TAK-715 may offer therapeutic effects in conditions where this pathway is overactive.

Rheumatoid Arthritis

One of the primary areas of research for TAK-715 is rheumatoid arthritis, an autoimmune disease causing joint inflammation. Studies have shown that TAK-715 can reduce the production of inflammatory factors like TNF-alpha in cells and inhibit inflammation in animal models of arthritis [, ]. A clinical trial (NCT00760864) investigated the safety and efficacy of TAK-715 in rheumatoid arthritis patients, but further research is needed to determine its effectiveness as a treatment [].

Other Potential Applications

Research suggests TAK-715 may have applications beyond rheumatoid arthritis. Studies have explored its potential effects on:

  • Intervertebral disc degeneration: TAK-715 may help prevent the breakdown of disc tissue by inhibiting p38 MAPK activity in spinal disc cells [].
  • Obesity: Studies on fat cells indicate TAK-715 might suppress fat accumulation, suggesting a possible role in obesity treatment [].

TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide, is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 7.1 nM for p38 MAPKα. This compound is also recognized for its ability to inhibit Wnt-3a-stimulated β-catenin signaling, making it relevant in various biological contexts, particularly in inflammation and cancer research. Its molecular formula is C24H21N3OS, and it has a molecular weight of 399.51 g/mol. TAK-715 is primarily utilized in research settings and is not intended for therapeutic use in humans or animals .

Tak-715 acts as a competitive inhibitor of p38 MAPK, particularly the alpha isoform (p38α) [, ]. It binds to the ATP-binding pocket of the enzyme, preventing ATP from binding and thereby blocking the phosphorylation cascade downstream of p38 MAPK []. This inhibition disrupts various cellular processes regulated by p38 MAPK, including inflammation, cell cycle progression, and stress responses [].

  • Potential Toxicity: The thiazole ring is a common feature in some known toxins. Further studies are needed to determine the specific toxicity profile of Tak-715.
  • Limited Solubility: Poor water solubility can hinder its in vivo use and may necessitate special formulations for potential drug development.
, including:

  • Oxidation: Under specific conditions, TAK-715 can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound may also participate in reduction reactions, although specific products are less documented.
  • Hydrolysis: In aqueous environments, the amide group may hydrolyze, potentially affecting its biological activity .

TAK-715 exhibits significant biological activity as an anti-inflammatory agent. It has been shown to alleviate interleukin-1 beta (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, which are crucial for intervertebral disc health. In studies, TAK-715 effectively suppressed the phosphorylation of p38 MAPK and reduced the expression of matrix metalloproteinases (MMPs), indicating its role in mitigating inflammatory processes .

Additionally, TAK-715 has demonstrated anti-rheumatic properties and is under investigation for its efficacy in treating rheumatoid arthritis .

The synthesis of TAK-715 involves several key steps:

  • Formation of Thiazole Ring: The synthesis begins with the creation of the thiazole moiety through cyclization reactions involving appropriate precursors.
  • Pyridine Attachment: A pyridine ring is introduced to the thiazole structure via nucleophilic substitution or coupling reactions.
  • Benzamide Formation: The final step involves attaching a benzamide group to complete the structure of TAK-715.

These synthetic routes allow for the production of high-purity TAK-715 suitable for research applications .

TAK-715 has several applications in scientific research:

  • Inflammation Studies: It is used to investigate pathways involved in inflammation and cellular stress responses.
  • Cancer Research: Due to its role in inhibiting Wnt/β-catenin signaling, it is explored for potential applications in cancer therapy.
  • Rheumatoid Arthritis Trials: TAK-715 is currently being evaluated in clinical trials for its safety and efficacy in treating rheumatoid arthritis .

TAK-715 interacts with various biological pathways primarily through its inhibition of p38 MAPK and Wnt/β-catenin signaling. Studies have shown that it can modulate downstream effects such as cytokine production and cell survival pathways. Specifically, TAK-715 has been observed to decrease the phosphorylation levels of p38 MAPK in response to inflammatory stimuli like IL-1β, thereby influencing cellular responses to inflammation .

Several compounds share structural or functional similarities with TAK-715. Below is a comparison highlighting their unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
SB203580Pyridinyl derivativep38 MAPK inhibitorSelective for p38 MAPK with different binding sites
VX-745Benzamide derivativep38 MAPK inhibitorOrally bioavailable; used in inflammatory disease models
GW856553Thiazole derivativep38 MAPK inhibitorExhibits anti-inflammatory properties similar to TAK-715

TAK-715's distinctiveness lies in its specific inhibition of both p38 MAPK and Wnt signaling pathways, which may offer therapeutic advantages over other inhibitors that target only one pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.14053348 g/mol

Monoisotopic Mass

399.14053348 g/mol

Heavy Atom Count

29

Appearance

Light to dark yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WE92U03C5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

303162-79-0

Wikipedia

TAK-715

Dates

Modify: 2023-08-15
1: Falck D, Kool J, Honing M, Niessen WM. Tandem mass spectrometry study of p38α kinase inhibitors and related substances. J Mass Spectrom. 2013 Jun;48(6):718-31. doi: 10.1002/jms.3219. PubMed PMID: 23722963.
2: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
3: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
4: Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. PubMed PMID: 16162000.

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